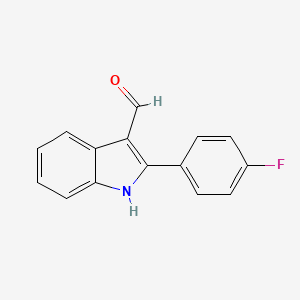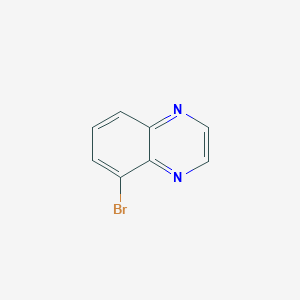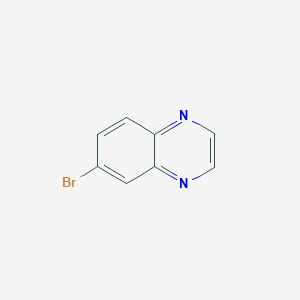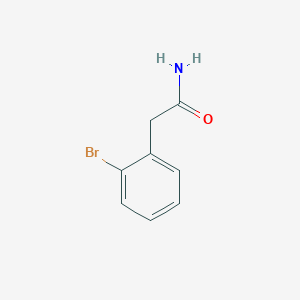
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indole derivatives often involves catalyzed cycloisomerization processes. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showing the versatility of catalytic methods in synthesizing complex indole structures (Kothandaraman et al., 2011). These methods highlight the efficiency and diversity of approaches in the synthesis of indole carbaldehydes, demonstrating the adaptability of synthetic strategies to produce 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde and similar compounds.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically investigated, revealing insights into their stability and electronic properties. For example, the infrared spectrum and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided data on the optimized molecular structure and vibrational frequencies, indicating the molecule's stability and potential inhibitory activity (Mary et al., 2015). Such analyses are crucial for understanding the chemical behavior and potential applications of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, showcasing their reactivity and the ability to form complex molecules. The synthesis and characterization of spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivatives highlight the reactivity of indole carbaldehydes in multicomponent reactions, indicating the potential of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde to undergo similar transformations (Sharma et al., 2013).
Physical Properties Analysis
The physical properties of indole derivatives, including crystal structure and intermolecular interactions, are essential for their application in material science and pharmaceuticals. The crystal structures of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, providing insights into their structural arrangement and potential for forming stable molecular frameworks (Gonzaga et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are pivotal in determining the utility of indole derivatives in synthetic chemistry. For example, the reactivity of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole thiols to form new heterocyclic compounds showcases the potential chemical versatility of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde in forming biologically active molecules (Vikrishchuk et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Compounds : 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is utilized in the synthesis of novel compounds. For example, gold(I)-catalyzed cycloisomerization has been used to prepare derivatives like 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing its versatility as a synthon in organic chemistry (Kothandaraman et al., 2011). Similarly, its reactions with various agents have been studied to synthesize different indole and carbazole derivatives, indicating its significance in the preparation of heterocyclic compounds (Kudzma, 2003).
Crystallographic Studies : The compound's crystal structure has been analyzed, providing insights into its molecular configuration and interactions. Such studies are crucial for understanding its reactivity and potential applications in material science (Sonar et al., 2006).
Biological Activities
Antimicrobial and Antioxidant Properties : Derivatives of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde have shown promising results as antimicrobial and antioxidant agents. The synthesis of novel chalcone derivatives from this compound has revealed significant anti-oxidant and anti-microbial activities, underscoring its potential in pharmaceutical applications (Gopi et al., 2016).
Synthesis of Fluorescent Materials : Its derivatives have been utilized in synthesizing novel fluorescent materials with high quantum yields. These materials can be used in various applications, including bioimaging and sensing technologies (Sravanthi & Manju, 2015).
Green Chemistry and Sustainable Practices
- Green Synthesis Methods : The compound has been used in green chemistry approaches, such as the solvent-free grindstone method, to synthesize knoevenagel condensed products. This indicates its role in promoting environmentally friendly and sustainable chemical practices (Madan, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 2-[(4-fluorophenyl)sulfonylamino]-n-oxo-ethanamide have been found to target macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential in various physiological and pathological processes.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common modes of action for similar compounds .
Biochemical Pathways
For instance, a derivative of a similar compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, has been found to be a potent triple-acting PPARα, -γ, and -δ agonist, affecting lipid metabolism and glucose homeostasis .
Pharmacokinetics
It was found to have good absorption, distribution, metabolism, and excretion (ADME) properties, suggesting potential bioavailability .
Result of Action
Based on the actions of similar compounds, it can be hypothesized that the compound may have potential therapeutic effects, possibly through the modulation of enzyme activity or cellular signaling pathways .
Action Environment
The action of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially affect the compound’s binding to its targets, thereby influencing its efficacy .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLBZDVAGJSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347026 | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |
CAS RN |
70093-12-8 | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)




![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)